molecular formula C6H15ClN2O2 B1145378 Tert-butyl (aminomethyl)carbamate hydrochloride CAS No. 73017-98-8

Tert-butyl (aminomethyl)carbamate hydrochloride

Cat. No. B1145378
CAS RN: 73017-98-8
M. Wt: 146.193646
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (aminomethyl)carbamate hydrochloride is a chemical compound used in various scientific and industrial applications . It is part of the carbamate family, which are organic compounds derived from carbamic acid .


Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . A direct preparation of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .


Molecular Structure Analysis

The molecular structure of Tert-butyl (aminomethyl)carbamate hydrochloride can be represented by the formula C12 H19 N3 O2 . The InChI code for this compound is 1S/C12H19N3O2.ClH/c1-12(2,3)17-11(16)15-8-9-4-5-14-10(6-9)7-13;/h4-6H,7-8,13H2,1-3H3,(H,15,16);1H .


Chemical Reactions Analysis

Tert-butyl carbamate is involved in various chemical reactions. It is used in the formation of Boc-protected amines and amino acids, conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Tert-butyl (aminomethyl)carbamate hydrochloride is a solid at room temperature . It has a molecular weight of 273.76 .

Safety And Hazards

Tert-butyl (aminomethyl)carbamate hydrochloride is considered hazardous. It can cause skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to avoid dust formation. It should not be released into the environment .

properties

IUPAC Name

tert-butyl N-(aminomethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-6(2,3)10-5(9)8-4-7;/h4,7H2,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDDHKIWAABLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Boc)amino]methylamineHydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.